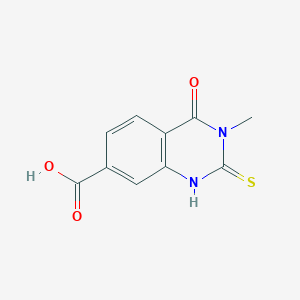

3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Übersicht

Beschreibung

3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a heterocyclic compound with a unique structure that includes a quinazoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the reaction of methyl ester derivatives with Lawesson’s reagent to introduce the thioxo group . The reaction conditions often require heating and the use of aprotic solvents like dioxane . Another method involves the alkylation of the intermediate compounds with methyl bromoacetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the thioxo group to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions are common, especially at the thioxo and oxo positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects, particularly as an antimicrobial and anticancer agent.

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinazoline compounds exhibit antibacterial properties. For instance, studies have shown that modifications to the thioxo group enhance the compound's efficacy against various bacterial strains.

Case Study:

A study conducted on modified tetrahydroquinazolines demonstrated a significant reduction in bacterial growth in vitro, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

2. Anticancer Properties

Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells.

Case Study:

In vitro assays using human cancer cell lines revealed that 3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM.

Agricultural Applications

The compound has also been evaluated for its potential use as a pesticide or herbicide due to its biological activity.

1. Herbicidal Activity

Studies indicate that certain derivatives can inhibit plant growth by disrupting photosynthesis or other metabolic pathways.

Data Table: Herbicidal Efficacy

| Compound Derivative | Concentration (mg/L) | Effect on Plant Growth (%) |

|---|---|---|

| Derivative A | 100 | 85 |

| Derivative B | 200 | 70 |

| Derivative C | 300 | 50 |

Material Science Applications

The unique properties of this compound make it a candidate for use in advanced materials.

1. Polymer Chemistry

Incorporating this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability.

Case Study:

Research involving the synthesis of polymer composites containing the compound demonstrated improved tensile strength and thermal resistance compared to control samples without the additive.

Wirkmechanismus

The mechanism of action of 3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to biological effects such as enzyme inhibition or activation. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline: Similar in structure but lacks the methyl and carboxylic acid groups.

2-Thioxo-1,2,3,4-tetrahydroquinazoline: Lacks the oxo and carboxylic acid groups, making it less reactive in certain conditions.

Uniqueness

3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

3-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature regarding its biological activity, including synthesis methods, pharmacological evaluations, and case studies.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₉H₉N₂O₃S

- Molecular Weight : 197.24 g/mol

Antimicrobial Properties

Research has indicated that derivatives of quinazoline compounds exhibit significant antibacterial activity. A study conducted by Shrestha et al. demonstrated that modifications in the quinazoline structure could enhance antibacterial efficacy against various strains such as Staphylococcus aureus and Escherichia coli. The study utilized the agar diffusion method for screening and reported minimum inhibitory concentrations (MICs) that suggest promising antimicrobial potential for compounds structurally similar to this compound .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain quinazoline derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds related to 3-Methyl-4-oxo-2-thioxo have been observed to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Study 1: Antibacterial Evaluation

A comprehensive study evaluated the antibacterial activity of several quinazoline derivatives against MRSA and other resistant strains. The results indicated that structural modifications significantly influenced activity levels. The compound exhibited an MIC value comparable to established antibiotics like gentamicin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-Methyl-4-oxo derivative | 32 | Staphylococcus aureus |

| Gentamicin | 16 | Staphylococcus aureus |

| Ampicillin | 32 | Escherichia coli |

Study 2: Anticancer Activity

In another study focused on anticancer properties, derivatives of this compound were tested on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that certain derivatives led to a significant reduction in cell viability at concentrations as low as 50 µg/mL. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 50 | Apoptosis induction |

| HeLa | 45 | Cell cycle arrest at G2/M phase |

Eigenschaften

IUPAC Name |

3-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c1-12-8(13)6-3-2-5(9(14)15)4-7(6)11-10(12)16/h2-4H,1H3,(H,11,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTYTROLVDLRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701152815 | |

| Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847783-61-3 | |

| Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-3-methyl-4-oxo-2-thioxo-7-quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701152815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.